molecular formula C7H4BrFN2 B1383132 2-Amino-4-bromo-5-fluorobenzonitrile CAS No. 1935427-48-7

2-Amino-4-bromo-5-fluorobenzonitrile

Cat. No. B1383132
M. Wt: 215.02 g/mol
InChI Key: AMRIILMGUNADTD-UHFFFAOYSA-N
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Description

2-Amino-4-bromo-5-fluorobenzonitrile is a benzonitrile derivative, bearing a bromide and a fluoride at the 2- and 5-positions . It is used as a precursor for the synthesis of TADF dyes in OLED applications and APIs in antitumor and anti-inflammatory applications .


Synthesis Analysis

The synthesis of 2-Amino-4-bromo-5-fluorobenzonitrile involves several steps. It is synthesized from 2-Bromo-5-fluorobenzonitrile, which is used in the synthesis of pyrimidine functional compounds acting as GABAAα2/α3 binding site agonists used in the treatment of anxiety disorders . The ortho-positioning of the amine and nitrile substituents makes 2-amino-5-fluorobenzonitrile an ideal precursor for synthesizing heterocyclic compounds .


Molecular Structure Analysis

The molecular structure of 2-Amino-4-bromo-5-fluorobenzonitrile is represented by the linear formula C7H4BrFN2 . It has a molecular weight of 215.02 . The InChI code for this compound is 1S/C7H4BrFN2/c8-5-2-7(11)4(3-10)1-6(5)9/h1-2H,11H2 .


Chemical Reactions Analysis

The bromide and fluoride substituents display different reactivities, thus enabling selective substitution reactions . 2-Amino-5-fluorobenzonitrile reacts with aminoethanol derivatives catalyzed by zinc chloride, yielding oxazoline ligands for use in Cu-catalyzed enantioselective nitroaldol reactions .


Physical And Chemical Properties Analysis

2-Amino-4-bromo-5-fluorobenzonitrile is a white to yellow solid . The storage temperature is between 2-8°C .

Scientific Research Applications

Application 1: Synthesis of TADF Dyes in OLED Applications

  • Summary of Application : 2-Bromo-5-fluorobenzonitrile, a compound similar to 2-Amino-4-bromo-5-fluorobenzonitrile, is used as a precursor for the synthesis of Thermally Activated Delayed Fluorescence (TADF) dyes in Organic Light Emitting Diode (OLED) applications .
  • Methods of Application : The bromide and fluoride substituents display different reactivities, thus enabling selective substitution reactions. Fluoride favours nucleophilic aromatic substitution, while bromide is amenable to Pd-catalysed coupling reactions .
  • Results or Outcomes : The resulting OLED device shows a maximum current efficiency of 16.3 cdA -1, a maximum powder efficiency of 12.2 lmW -1 and an external quantum efficiency of 5% .

Application 2: Synthesis of APIs in Antitumour and Anti-inflammatory Applications

  • Summary of Application : 2-Bromo-5-fluorobenzonitrile is also used as a precursor for the synthesis of Active Pharmaceutical Ingredients (APIs) in antitumour and anti-inflammatory applications .
  • Methods of Application : The ortho positioning of bromide and nitrile groups of 2-bromo-5-fluorobenzonitrile facilitates its synthesis into quinazolines .
  • Results or Outcomes : The synthesized quinazolines are used in antitumour and anti-inflammatory applications .

Application 3: Synthesis of Heterocyclic Compounds

  • Summary of Application : The ortho-positioning of the amine and nitrile substituents makes 2-amino-5-fluorobenzonitrile an ideal precursor for synthesising heterocyclic compounds .
  • Methods of Application : 2-Amino-5-fluorobenzonitrile reacts with aminoethanol derivatives catalysed by zinc chloride, yielding oxazoline ligands .
  • Results or Outcomes : These oxazoline ligands are used in Cu-catalysed enantioselective nitroaldol reactions .

Application 4: Synthesis of GABAAα2/α3 Binding Site Agonists

  • Summary of Application : 2-Bromo-5-fluorobenzonitrile, a compound similar to 2-Amino-4-bromo-5-fluorobenzonitrile, is used in the synthesis of pyrimidine functional compounds acting as GABAAα2/α3 binding site agonists .
  • Methods of Application : The synthesis process involves the reaction of 2-Bromo-5-fluorobenzonitrile with other reagents to form the desired pyrimidine functional compounds .
  • Results or Outcomes : These compounds are used in the treatment of anxiety disorders .

Application 5: Synthesis of Pyrimidine Functional Compounds

  • Summary of Application : 2-Bromo-5-fluorobenzonitrile, a compound similar to 2-Amino-4-bromo-5-fluorobenzonitrile, is used in the synthesis of pyrimidine functional compounds acting as GABAAα2/α3 binding site agonists .
  • Methods of Application : The synthesis process involves the reaction of 2-Bromo-5-fluorobenzonitrile with other reagents to form the desired pyrimidine functional compounds .
  • Results or Outcomes : These compounds are used in the treatment of anxiety disorders .

Application 6: Synthesis of Oxazoline Ligands

  • Summary of Application : The ortho-positioning of the amine and nitrile substituents makes 2-amino-5-fluorobenzonitrile an ideal precursor for synthesising heterocyclic compounds .
  • Methods of Application : 2-Amino-5-fluorobenzonitrile reacts with aminoethanol derivatives catalysed by zinc chloride, yielding oxazoline ligands .
  • Results or Outcomes : These oxazoline ligands are used in Cu-catalysed enantioselective nitroaldol reactions .

Safety And Hazards

The safety information for 2-Amino-4-bromo-5-fluorobenzonitrile indicates that it is necessary to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment should be used, including chemical impermeable gloves . It is also important to ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

2-amino-4-bromo-5-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFN2/c8-5-2-7(11)4(3-10)1-6(5)9/h1-2H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMRIILMGUNADTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Br)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-bromo-5-fluorobenzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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